![molecular formula C14H10BrClO2 B1268633 5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde CAS No. 428462-38-8](/img/structure/B1268633.png)

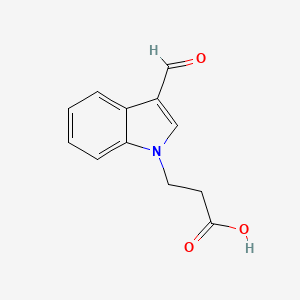

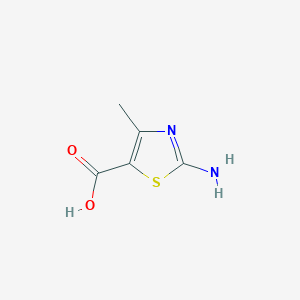

5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

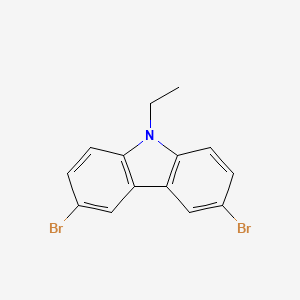

5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde is a compound involved in various chemical synthesis processes, leading to the creation of novel compounds with potential applications in different fields, including medicinal chemistry. Its unique structural components, including the bromo and chlorobenzyl groups, allow it to participate in diverse chemical reactions.

Synthesis Analysis

The synthesis of related bromo and chloro-substituted benzaldehydes typically involves multi-step chemical reactions, starting from simple precursors like 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde. These processes may include elimination reactions, reduction reactions, and bromination to achieve the desired bromo and chloro-substituted products (H. Bi, 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using spectroscopic methods like NMR and MS, providing insights into their molecular frameworks and confirming the presence of specific functional groups and their arrangements (H. Bi, 2014).

Chemical Reactions and Properties

These compounds can act as intermediates in the synthesis of non-peptide CCR5 antagonists, highlighting their role in producing biologically active molecules. The synthesis involves further reactions with other specific reactants, showcasing the chemical versatility and reactivity of the bromo and chloro-substituted benzaldehydes (H. Bi, 2015).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility, can be inferred based on the structural characteristics of these compounds. The presence of halogen atoms typically influences these properties, affecting their phase behavior and interactions with solvents.

Chemical Properties Analysis

The chemical properties, including reactivity towards various organic and inorganic reagents, are significantly influenced by the halogen substituents. These groups can participate in electrophilic aromatic substitution, nucleophilic substitution reactions, and can also impact the acidity and stability of the compounds. Studies involving similar bromo and chloro-substituted compounds provide insights into their reactivity patterns and potential for further functionalization (R. Balachander, A. Manimekalai, 2017).

Scientific Research Applications

Synthesis of Non-Peptide Small Molecular Antagonist Benzamide Derivatives : This compound was synthesized and used in creating novel non-peptide CCR5 antagonists, with the structure characterized by NMR and MS, showing biological activity potential (Bi, 2015).

Development of N-Allyl-4-piperidyl Benzamide Derivatives : Utilized in the synthesis of a non-peptide CCR5 antagonist, contributing to advancements in the creation of novel therapeutic agents (Cheng De-ju, 2014).

Preparation of N-Piperidine Benzamides CCR5 Antagonists : Played a key role in the synthesis of another non-peptide CCR5 antagonist, highlighting its versatility in drug discovery (Cheng De-ju, 2015).

Synthesis of Trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes : Investigated for its potential as antimicrobial additives to oils and fuels, demonstrating its diverse application beyond pharmaceuticals (Talybov, Akhmedova, Yusubov, 2022).

Application in Copper(II) Complexes : Utilized in the synthesis and structural characterization of copper(II) complexes, contributing to the field of coordination chemistry and material science (Dong et al., 2012).

Antioxidant, Antimicrobial, and Anticancer Properties : Explored for its application in synthesizing compounds with significant antioxidant, antimicrobial, and anticancer properties, indicating its potential in various medical applications (Konuş et al., 2019).

Halomethylation Precursors for Heteroditopic Ligands : Employed in the bromo- and chloro-methylation of salicylaldehydes, proving its usefulness in creating functional arms for applications in organic and coordination chemistry (Wang et al., 2006).

properties

IUPAC Name |

5-bromo-2-[(2-chlorophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO2/c15-12-5-6-14(11(7-12)8-17)18-9-10-3-1-2-4-13(10)16/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQWNQYGMMPIHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

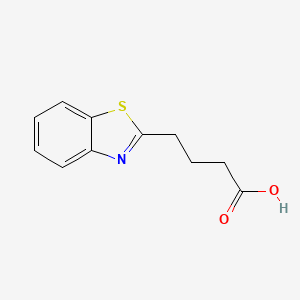

![[2,2'-Binaphthalene]-1,1',4,4'-tetrone](/img/structure/B1268552.png)

![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B1268574.png)